N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, a thiophene ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18(19(9-2-3-10-19)16-6-5-13-24-16)21-15-8-12-22(14-15)17-7-1-4-11-20-17/h1,4-7,11,13,15H,2-3,8-10,12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKLDGYAPPBPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.
Incorporation of the thiophene ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the cyclopentanecarboxamide moiety: This could involve amide bond formation using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the pyridine or pyrrolidine rings.
Substitution: Various substitution reactions might be possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully saturated rings.
Scientific Research Applications
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(phenyl)cyclopentanecarboxamide
- N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(furan-2-yl)cyclopentanecarboxamide
Uniqueness
The presence of the thiophene ring in N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide might confer unique electronic properties and reactivity compared to similar compounds with different aromatic rings.
Biological Activity
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine and thiophene rings. The general synthetic route can be summarized as follows:
- Formation of Pyrrolidine Ring : The reaction of pyrrolidine derivatives with pyridine carboxylic acids.
- Coupling with Thiophene : Utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the attachment of the thiophene moiety.
- Carboxamide Formation : Finalizing the structure through carboxamide formation under acidic conditions.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Below are key findings regarding its activity:
The compound acts as a ligand for specific receptors, influencing various biochemical pathways. It has shown potential in:
- Anti-inflammatory Activity : By modulating cytokine release.
- Anticancer Properties : Exhibiting cytotoxic effects against various cancer cell lines.
Case Studies
Several studies have explored the biological effects of this compound:
-
Anti-Cancer Activity :
- A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells, with an IC50 value of approximately 15 µM.
-
Neuroprotective Effects :
- Research indicated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Cancer | IC50 ~ 15 µM against breast cancer | [Source 1] |
| Neuroprotection | Reduces oxidative stress-induced death | [Source 2] |
| Anti-inflammatory | Modulates cytokine release | [Source 3] |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
Coupling Reactions : Amide bond formation between cyclopentanecarboxylic acid derivatives and pyrrolidine-containing amines under coupling agents like EDCI/HOBt.
Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity and solubility .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Key Consideration: Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side products like unreacted thiophene intermediates .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopentane, thiophene, and pyridine ring connectivity.
- X-ray Crystallography : Resolve stereochemistry at chiral centers (e.g., pyrrolidine C3) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets due to pyrrolidine’s pharmacophore role) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Address discrepancies via:
Comparative SAR Studies : Synthesize analogs with modified thiophene/pyridine substituents to isolate activity drivers .
Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and identify false positives from off-target interactions .
Q. What strategies improve synthetic yield while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Screening : Use chiral catalysts (e.g., Pd(OAc)₂ with BINAP) for asymmetric synthesis of pyrrolidine intermediates .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces racemization risks at high temperatures .
- In-line Analytics : ReactIR monitors intermediate formation to halt reactions at optimal conversion points .
Q. How does the compound’s conformational flexibility impact target selectivity?
- Methodological Answer :
- Dynamic NMR Studies : Measure rotational barriers of the pyrrolidine ring to correlate flexibility with binding kinetics .
- Free-Energy Perturbation (FEP) : Simulate ligand-receptor dynamics to identify rigidified analogs with enhanced selectivity .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others emphasize anticancer activity?
- Methodological Answer :
- Target Profiling : Use proteome-wide affinity chromatography to map off-target interactions (e.g., HDACs vs. tubulin) .
- Dose-Response Analysis : Evaluate biphasic effects (e.g., neuroprotection at low doses vs. apoptosis induction at high doses) .
Methodological Best Practices
- Safety Protocols : Adopt glovebox techniques for air-sensitive steps (e.g., thiophene coupling) and reference SDS guidelines for handling toxic intermediates .
- Data Reproducibility : Publish detailed synthetic procedures (e.g., solvent purity, heating rates) and raw spectral data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
